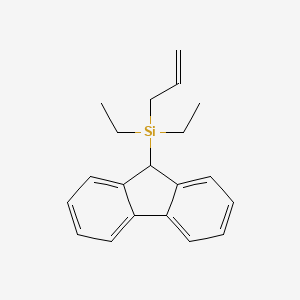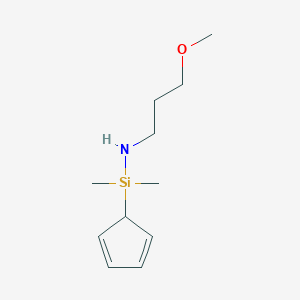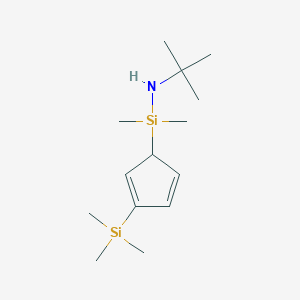
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a cyclopentadienyl ring
Preparation Methods
The synthesis of N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine typically involves multiple steps:
Synthetic Routes: The preparation begins with the formation of the cyclopentadienyl ring, followed by the introduction of the trimethylsilyl group. The tert-butyl group is then added through a series of substitution reactions.
Reaction Conditions: These reactions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Chemical Reactions Analysis
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used, but they generally include various substituted amines and silanes.
Scientific Research Applications
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: In the industrial sector, it is used in the production of advanced materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine involves its interaction with molecular targets through its functional groups:
Molecular Targets: These include enzymes, receptors, and other biomolecules that the compound can bind to or modify.
Pathways Involved: The pathways depend on the specific application, but they generally involve the modulation of biochemical processes through the compound’s reactive sites.
Comparison with Similar Compounds
N-(tert-Butyl)-N-(3-trimethylsilylcyclopentadienyldimethylsilyl)amine can be compared with other organosilicon compounds:
Similar Compounds: These include compounds like trimethylsilylcyclopentadiene and tert-butylamine.
Uniqueness: The unique combination of the tert-butyl, trimethylsilyl, and cyclopentadienyl groups in this compound provides distinct reactivity and properties that are not observed in simpler analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[dimethyl-(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NSi2/c1-14(2,3)15-17(7,8)13-10-9-12(11-13)16(4,5)6/h9-11,13,15H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIIRVXBIRCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C1C=CC(=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
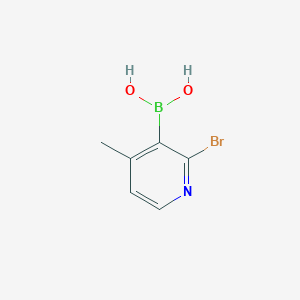
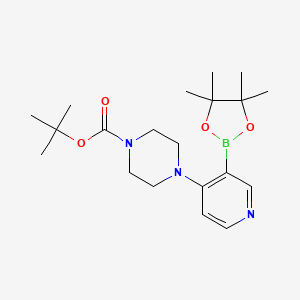
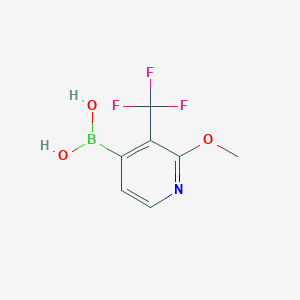
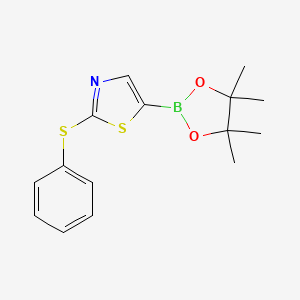
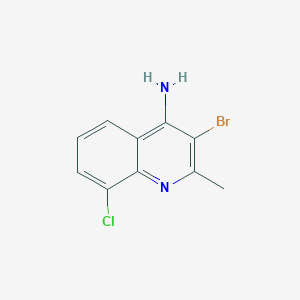

![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)
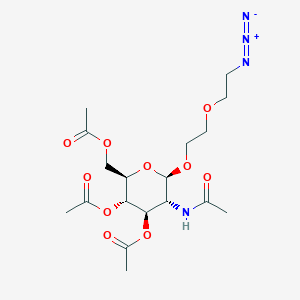
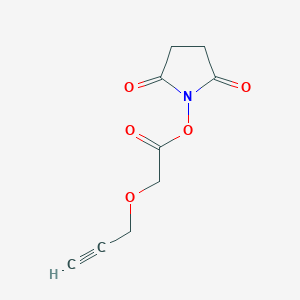
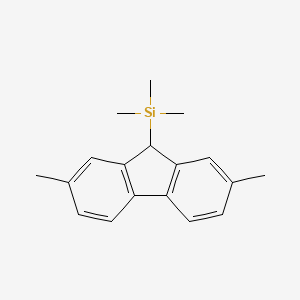
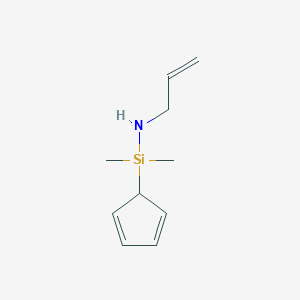
![1,2-Bis[bis(fluoren-9-yl)methylsilyl]ethane](/img/structure/B6310160.png)
